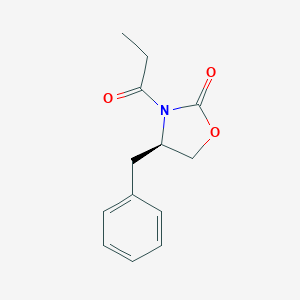

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone

Vue d'ensemble

Description

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is a chiral oxazolidinone derivative. It is widely used in asymmetric synthesis as a chiral auxiliary due to its ability to induce stereochemistry in various chemical reactions. The compound is known for its stability and effectiveness in promoting enantioselective transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone typically involves the reaction of ®-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Analyse Des Réactions Chimiques

Enolate Alkylation

The compound’s α-position undergoes deprotonation with strong bases (e.g., lithium diisopropylamide, LDA), forming a reactive enolate for asymmetric alkylation. For example, treatment with methyl 3-bromomethyl benzoate yields enantiomerically enriched intermediates for pharmaceutical applications .

Key Alkylation Protocol

| Component | Role/Details |

|---|---|

| Base | LDA (1.1 equiv) |

| Electrophile | Methyl 3-bromomethyl benzoate |

| Solvent | THF or ether |

| Stereochemical Outcome | High enantiomeric excess (≥99% ee) |

This reaction leverages the oxazolidinone’s ability to shield one face of the enolate, directing electrophilic attack to the exposed face and ensuring stereochemical fidelity .

Oxidation and Functionalization

While direct oxidation studies are sparsely documented in accessible literature, analogous oxazolidinones are known to undergo oxidation at the propionyl group or oxazolidinone ring. For example:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) can yield epoxide derivatives.

-

Ring-Opening : Hydrolysis under acidic or basic conditions releases the chiral auxiliary, yielding carboxylic acids or alcohols .

Reaction Optimization Insights

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is primarily utilized as an intermediate in the synthesis of oxazolidinone antibiotics. Its structure allows for the introduction of chirality into drug molecules, enhancing their pharmacological properties. For instance, it has been reported that this compound can be transformed into various derivatives with significant antibacterial activity against resistant strains of bacteria .

Antimicrobial Activity

Studies have demonstrated that derivatives synthesized from this compound exhibit potent antimicrobial properties. For example, compounds derived from this oxazolidinone framework have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Building Block for Organic Synthesis

This compound is recognized as a versatile building block in organic synthesis. It can undergo various chemical transformations to produce more complex molecules, including other oxazolidinones and pharmaceuticals . The ability to modify its structure facilitates the development of new compounds with tailored biological activities.

Microwave-Assisted Synthesis

The synthesis of this compound can be efficiently achieved through microwave-assisted methods, which enhance reaction rates and yields while reducing solvent use. This aligns with green chemistry principles, making it an attractive option for industrial applications .

Synthesis of Antibacterial Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazolidinone derivatives starting from this compound. The synthesized compounds were tested for antibacterial activity, revealing several candidates with MIC values lower than those of existing antibiotics .

Development of Antiviral Compounds

Another case study explored the application of this compound in developing antiviral agents targeting viral polymerases. The modifications made to the oxazolidinone structure led to compounds that inhibited viral replication effectively in vitro .

Mécanisme D'action

The mechanism by which ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone exerts its effects involves its ability to induce stereochemistry in chemical reactions. The oxazolidinone ring provides a rigid framework that can influence the spatial arrangement of reactants, leading to enantioselective outcomes. Molecular targets include various enzymes and receptors that interact with the chiral center of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone

- ®-(-)-4-Benzyl-2-oxazolidinone

- (S)-(+)-4-Benzyl-2-oxazolidinone

Uniqueness

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is unique due to its specific chiral configuration and the presence of the propionyl group, which enhances its reactivity and selectivity in asymmetric synthesis. Compared to other similar compounds, it offers better stability and higher enantioselectivity in various chemical transformations.

Activité Biologique

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a chiral oxazolidinone derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and possibly cancer therapies. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.26 g/mol

- Melting Point : 44-46 °C

- Optical Activity : [α]20/D −102° (c = 1 in ethanol) with an enantiomeric excess (ee) of 99% .

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes. It acts as an inhibitor of protein synthesis by binding to the 50S subunit of the bacterial ribosome, similar to other oxazolidinones like linezolid. This mechanism disrupts the translation process, leading to bacteriostatic effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .

Antibacterial Activity

Numerous studies have documented the antibacterial properties of oxazolidinones. Specifically, this compound has shown effectiveness against various strains of bacteria:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Enterococcus faecium | High |

| Streptococcus pneumoniae | Moderate |

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents .

Case Studies

-

Synthesis and Evaluation :

A study highlighted the synthesis of this compound via microwave-assisted methods yielding high purity and efficiency. The resulting compound was evaluated for antibacterial activity against MRSA, showing promising results that support its potential use in clinical settings . -

Combination Therapy :

In a combination therapy study, this compound was tested alongside traditional antibiotics. The results indicated enhanced efficacy against resistant bacterial strains, suggesting its utility in overcoming antibiotic resistance .

Propriétés

IUPAC Name |

(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOBYFHKONUTMW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450141 | |

| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131685-53-5 | |

| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.